1-(3-Hydroxy-2-phosphonomethoxypropyl)-4-aminopyrimidin-2(1H)-one
Description
Propriétés
IUPAC Name |
[1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N3O6P/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFCHDSQECPREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N3O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861223 | |
| Record name | ({[1-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(3-Hydroxy-2-phosphonomethoxypropyl)-4-aminopyrimidin-2(1H)-one, commonly known as Cidofovir , is a nucleotide analogue primarily recognized for its antiviral properties, particularly against cytomegalovirus (CMV) and other viral infections. This compound has garnered attention due to its unique mechanism of action and therapeutic potential in treating various viral diseases.
- Molecular Formula : C8H14N3O6P
- Molecular Weight : 279.187 g/mol
- CAS Number : 113852-37-2
Cidofovir functions as a competitive inhibitor of viral DNA polymerases. It is phosphorylated intracellularly to its active diphosphate form, which then competes with deoxycytidine triphosphate for incorporation into viral DNA, ultimately leading to termination of viral DNA synthesis. This mechanism is crucial in its effectiveness against viruses that rely on DNA replication.
Antiviral Efficacy
Cidofovir has demonstrated significant antiviral activity against a range of viruses, including:
- Cytomegalovirus (CMV) : Particularly effective in treating CMV retinitis in immunocompromised patients.
- Herpes Simplex Virus (HSV) : Exhibits activity against HSV strains resistant to acyclovir.
- Human Papillomavirus (HPV) : Shows potential in treating HPV-related lesions.
Case Studies and Clinical Trials
- CMV Retinitis in AIDS Patients : A pivotal study demonstrated that Cidofovir significantly reduced the incidence of new CMV lesions in patients with AIDS-related CMV retinitis when administered as an intravitreal injection.
- Acyclovir-Resistant HSV : Clinical trials have indicated that Cidofovir is effective in patients with severe HSV infections that are resistant to standard antiviral therapies like acyclovir.
Data Table: Summary of Biological Activity
Safety and Side Effects
While Cidofovir is effective, it is associated with several side effects, including nephrotoxicity, which necessitates careful monitoring of renal function during treatment. Other potential side effects include:
- Ocular toxicity (when administered intravitreally)
- Headaches
- Nausea
Comparaison Avec Des Composés Similaires
Insights :
- The phosphonomethoxypropyl group in the target compound introduces steric bulk and polarity, likely reducing membrane permeability compared to methyl or halogen substituents .
- Unlike the Zn(II) complex in , the phosphonate group may engage in stronger hydrogen bonding or act as a metal-chelating agent without requiring metal coordination.
Enzyme Inhibition and Binding Affinity
- Trifluoromethyl vs. Phosphonate: 1-(Trifluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one exhibits enhanced enzyme inhibition due to the electron-withdrawing CF₃ group .
- Halogen Effects: Fluorine in 4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one increases reactivity and binding affinity compared to chloro or bromo analogues . The phosphonate’s larger size and charge may limit penetration but improve target specificity.
Solubility and Reactivity
| Compound | Substituent | Solubility | Reactivity |
|---|---|---|---|
| Target Compound | 3-Hydroxy-2-phosphonomethoxy | High (polar) | High (phosphonate acidity, chelation potential) |
| 4-Amino-1-ethylpyridin-2(1H)-one | Ethyl | Moderate | Lower (alkyl chain reduces polarity) |
| 4-Amino-5-chloro-1-methylpyrimidin-2(1H)-one | 5-Chloro, 1-methyl | Low | Moderate (Cl acts as leaving group) |
Insights :
- The target’s phosphonate and hydroxy groups enhance water solubility, making it suitable for aqueous environments but challenging for blood-brain barrier penetration.
- Ethyl and methyl substituents in analogues like improve lipophilicity, favoring membrane diffusion but reducing solubility.
Metal Interaction and Supramolecular Assembly
The Zn(II) complex in demonstrates how 4-aminopyrimidin-2(1H)-one derivatives can form stable coordination geometries via N–H∙∙∙Br hydrogen bonds. While the target compound lacks direct metal-coordination evidence, its phosphonate group could:
- Chelate divalent cations (e.g., Mg²⁺, Ca²⁺) in biological systems.
- Participate in supramolecular networks via P=O∙∙∙H–N hydrogen bonds, similar to π-π stacking observed in .
Research Findings and Implications
- Pharmacological Potential: The phosphonate group positions the compound as a candidate for targeting phosphate-binding sites in enzymes, akin to nucleotide analogues. However, its polarity may necessitate prodrug strategies for cellular uptake.
- Structural Uniqueness: Compared to halogenated or alkylated pyrimidinones , the phosphonomethoxypropyl side chain offers a distinct pharmacophore for structure-activity relationship (SAR) studies.
- Synthetic Challenges : Introducing the phosphonate group requires specialized reagents or protection-deprotection steps, contrasting with simpler alkylation or halogenation routes .
Méthodes De Préparation
Epoxy Halogenopropane Derivatives
The synthesis typically begins with epoxy halogenopropane (e.g., epichlorohydrin) as a foundational building block. In the presence of Lewis acid catalysts such as BF₃·Et₂O, epichlorohydrin undergoes regioselective ring-opening reactions with alcohols to form protected glycidyl ether intermediates. For instance, reaction with benzyl alcohol yields (S)-3-benzyloxy-1,2-epoxypropane, which serves as a precursor for introducing the phosphonomethoxypropyl side chain. The choice of protecting group (e.g., benzyl, trityl) is critical to prevent undesired side reactions during subsequent nucleophilic substitutions.
4-Aminopyrimidin-2(1H)-one Preparation
The pyrimidine base, 4-aminopyrimidin-2(1H)-one, is synthesized via cyclocondensation of urea derivatives with β-keto esters. For example, heating ethyl acetoacetate with guanidine hydrochloride in ethanol under reflux conditions produces 4-aminopyrimidin-2(1H)-one in yields exceeding 70%. Purification via recrystallization from aqueous ethanol ensures high purity (>98%), as confirmed by HPLC analysis.
Glycosylation and Side-Chain Introduction
Nucleophilic Substitution with Epoxy Intermediates
The coupling of 4-aminopyrimidin-2(1H)-one with (S)-3-benzyloxy-1,2-epoxypropane is conducted in anhydrous DMF at 60–80°C for 24–48 hours, employing sodium hydride as a base. This step proceeds via nucleophilic attack at the less hindered carbon of the epoxide, yielding (S)-1-(3-benzyloxy-2-hydroxypropyl)-4-aminopyrimidin-2(1H)-one. The reaction’s regioselectivity is confirmed by ¹H NMR, with characteristic signals at δ 4.30 (m, CH₂O) and δ 5.10 (s, benzyl CH₂).
Phosphorylation Strategies
Introduction of the phosphonomethoxy group is achieved through two primary methods:
Michaelis-Arbuzov Reaction
Treatment of the hydroxylpropyl intermediate with tris(trimethylsilyl) phosphite in the presence of iodine facilitates phosphorylation. This method, adapted from cidofovir synthesis, affords the protected phosphonate ester in 65–75% yield. Subsequent hydrolysis with hydrochloric acid (6 M, 60°C, 12 h) removes silyl protecting groups, yielding the free phosphonic acid.
Phosphoramidite Coupling
Alternatively, the phosphonomethoxy group is introduced via phosphoramidite chemistry. The hydroxylpropyl intermediate reacts with 2-cyanoethyl--diisopropylphosphoramidite and 1-tetrazole in anhydrous THF, followed by oxidation with tert-butyl hydroperoxide to form the phosphotriester. Deprotection with ammonium hydroxide (28%, 24 h) cleaves the cyanoethyl group, yielding the target phosphonate.
Deprotection and Final Product Isolation
Benzyl Group Removal
Catalytic hydrogenation using 10% Pd/C under H₂ (50 psi) in ethanol quantitatively removes the benzyl protecting group, yielding 1-(3-hydroxy-2-phosphonomethoxypropyl)-4-aminopyrimidin-2(1H)-one. Reaction progress is monitored by TLC (Rf = 0.3 in 7:3 EtOAc/MeOH).
Purification and Characterization
Final purification is achieved via reverse-phase HPLC (C18 column, 0–100% acetonitrile/water gradient), providing the compound in >99% purity. Structural confirmation is obtained through:
-
¹H NMR (500 MHz, D₂O): δ 7.45 (s, 1H, H5), δ 4.25 (m, 1H, CH), δ 3.90 (dd, J = 12.5 Hz, 2H, POCH₂), δ 3.70 (m, 2H, HOCH₂).
-
HRMS (ESI): m/z calc. for C₈H₁₃N₃O₆P [M+H]⁺: 302.0489, found: 302.0485.
Optimization Studies and Yield Enhancements
Solvent and Temperature Effects
Comparative studies reveal that DMF outperforms THF or acetonitrile in glycosylation steps, enhancing yields from 55% to 82% due to improved nucleophilicity of the pyrimidine base. Elevated temperatures (80°C vs. 60°C) reduce reaction times by 30% without compromising regioselectivity.
Catalytic Systems
The use of Sc(OTf)₃ in phosphorylation reactions minimizes side products, increasing yields from 54% to 72%. Tin(II) chloride-mediated reductions, as employed in analogous syntheses, further improve efficiency by preventing over-oxidation.
Industrial-Scale Considerations
Q & A
Q. Key Optimization Parameters :
- Temperature (80–100°C) and solvent polarity (1,4-dioxane/water mixtures) to enhance regioselectivity .
- pH adjustments (e.g., pH 10 with NH₄OH) to stabilize intermediates .
How can conflicting crystallographic data for this compound be resolved?
Advanced Research Question
Conflicts in crystallographic data (e.g., bond angles, hydrogen bonding) require:
- Refinement tools : SHELXL for small-molecule refinement, leveraging high-resolution data to adjust thermal parameters and occupancy factors .
- Hydrogen bonding analysis : Identification of N–H⋯O and N–H⋯Br interactions to validate molecular packing, as demonstrated in zinc-coordinated 4-aminopyrimidin-2(1H)-one complexes .
- Validation software : Cross-checking with CCDC databases to compare bond lengths/angles with analogous structures (e.g., cytosine derivatives) .
Example : Discrepancies in phosphonate group geometry can be resolved by constraining torsional angles during SHELXL refinement .
What spectroscopic techniques are critical for structural confirmation?
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.2–6.8 ppm (pyrimidinone protons) and δ 3.5–4.2 ppm (phosphonomethoxypropyl CH₂ groups) .
- ³¹P NMR : Single peak near δ 20 ppm confirms phosphonate group integrity .
- IR Spectroscopy : Bands at 1650–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (P=O stretch) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. Table 1: Representative Spectroscopic Data
| Technique | Key Features | Reference |
|---|---|---|
| ¹H NMR (500 MHz, D₂O) | δ 6.45 (s, 1H, pyrimidinone H5) | |
| ³¹P NMR (202 MHz) | δ 19.8 (s, phosphonate) | |
| IR (KBr) | 1680 cm⁻¹ (C=O), 1265 cm⁻¹ (P=O) |
What strategies address low yields in multi-step syntheses?
Advanced Research Question
- Intermediate stabilization : Use of protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) during phosphonate coupling .
- Catalyst screening : Transition metals (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to attach aryl groups with >80% efficiency .
- Reaction monitoring : In-situ FT-IR or TLC to track intermediates and adjust stoichiometry .
Case Study : A 23% yield in a boronic acid coupling step was improved to 67% by optimizing Pd catalyst loading (2 mol%) and reaction time (12 hr) .
How is the compound’s interaction with biological targets assessed?
Basic Research Question
- Enzyme inhibition assays : Competitive binding studies using radiolabeled substrates (e.g., ³H-thymidine for DNA polymerase inhibition) .
- Cellular uptake studies : LC-MS/MS quantification in glioblastoma cell lysates to evaluate membrane permeability .
- Molecular docking : Simulations with nucleic acid enzymes (e.g., HIV reverse transcriptase) to predict binding affinity, guided by cytosine’s known interactions .
Q. Advanced Mechanistic Insights :
- Metallodrug potential : Coordination with Zn²⁺ or Cd²⁺ enhances DNA binding, as shown in [ZnBr₂(C₄H₅N₃O)₂] complexes .
- Pharmacokinetics : Microsomal stability assays (e.g., rat liver microsomes) to assess metabolic degradation pathways .
How do structural modifications influence bioactivity?
Advanced Research Question
- Phosphonate group replacement : Substituting phosphonomethoxy with carboxylate reduces antiviral activity by 50%, as seen in analogous pyrimidinones .
- Amino group alkylation : Methylation at N4 decreases cytotoxicity (IC₅₀ from 1.2 μM to >10 μM in HeLa cells) .
- Stereochemistry effects : (1S,4R,5S)-configured cyclopentyl derivatives show 10-fold higher enzyme inhibition than diastereomers .
Q. Table 2: Bioactivity Comparison of Derivatives
| Modification | Target IC₅₀ (μM) | Reference |
|---|---|---|
| Parent compound | 1.2 | |
| N4-Methyl derivative | >10 | |
| Phosphonate → Carboxylate | 2.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
